molecular formula C23H19N3O B2905933 N-([3,3'-bipyridin]-5-ylmethyl)-2-(naphthalen-1-yl)acetamide CAS No. 2188279-40-3

N-([3,3'-bipyridin]-5-ylmethyl)-2-(naphthalen-1-yl)acetamide

Cat. No. B2905933
CAS RN: 2188279-40-3
M. Wt: 353.425
InChI Key: SLXGDZBTDIKYOM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar aromatic systems of the bipyridine and naphthalene moieties, and the polar acetamide group. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich aromatic systems and the polar acetamide group. It could potentially undergo reactions such as electrophilic aromatic substitution or nucleophilic acyl substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The aromatic systems would likely contribute to its stability and solubility in organic solvents, while the acetamide group could allow for hydrogen bonding .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug or a catalyst, its mechanism of action would depend on the specific target or reaction .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. It could potentially be explored for use in areas such as medicinal chemistry, materials science, or catalysis .

properties

IUPAC Name

2-naphthalen-1-yl-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O/c27-23(12-19-7-3-6-18-5-1-2-9-22(18)19)26-14-17-11-21(16-25-13-17)20-8-4-10-24-15-20/h1-11,13,15-16H,12,14H2,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXGDZBTDIKYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=CC(=CN=C3)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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